molecular formula C4H6F4 B8503210 1,1,1,3-Tetrafluoro-2-methylpropane CAS No. 161791-27-1

1,1,1,3-Tetrafluoro-2-methylpropane

Cat. No.: B8503210
CAS No.: 161791-27-1
M. Wt: 130.08 g/mol
InChI Key: MELDMLWSALJJSC-UHFFFAOYSA-N
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Description

For example, fluorinated propanes and propenes are often synthesized via halogen exchange reactions using catalysts like fluorinated antimony pentachloride or via nucleophilic substitution with fluorinating agents such as hydrogen fluoride . These compounds are typically volatile, with boiling points ranging from subzero temperatures to near-ambient conditions, depending on the degree of fluorination and branching .

Properties

CAS No.

161791-27-1

Molecular Formula

C4H6F4

Molecular Weight

130.08 g/mol

IUPAC Name

1,1,1,3-tetrafluoro-2-methylpropane

InChI

InChI=1S/C4H6F4/c1-3(2-5)4(6,7)8/h3H,2H2,1H3

InChI Key

MELDMLWSALJJSC-UHFFFAOYSA-N

Canonical SMILES

CC(CF)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Properties

The table below compares 1,1,1,3-Tetrafluoro-2-methylpropane with structurally related fluorinated hydrocarbons:

Compound Name Molecular Formula Boiling Point (°C) Molecular Weight (g/mol) Key Characteristics Reference
This compound* C4H5F4 Not reported ~132.08 Likely low polarity, high volatility due to fluorination; methyl group may enhance stability. Inferred
1,1,1,3-Tetrafluoropropane C3H4F4 29–30 116.06 Flammable gas (Risk R11); used as a refrigerant intermediate.
2-Chloro-1,1,1,2-tetrafluoropropane C3H3ClF4 Not reported 150.50 Chlorine substitution increases molecular weight; used in hydrofluorocarbon synthesis.
1,3,3,3-Tetrafluoropropene (HFO-1234ze) C3H2F4 -16 114.04 Olefinic structure; non-ozone-depleting refrigerant with low global warming potential.
1,1,1,3-Tetrafluoro-6-phenylhexan-2-one C12H10F4O Not reported 246.21 Fluoroketone; liquid at room temperature; used in enzyme inhibition studies.

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